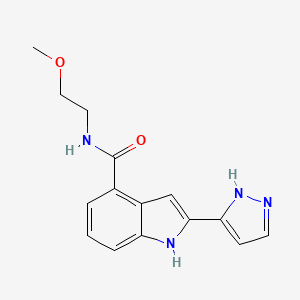![molecular formula C17H19NO3 B14216331 9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one CAS No. 571166-74-0](/img/structure/B14216331.png)
9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes dimethoxy and dimethyl groups attached to a pyridoisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde followed by cyclization can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for developing new medications targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering .
Wirkmechanismus
The mechanism of action of 9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol: Known for its inhibitory effects on vesicular monoamine transporter 2 (VMAT2).
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neuroprotective properties.
Uniqueness
9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one stands out due to its specific substitution pattern and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
571166-74-0 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
9,10-dimethoxy-1,4-dimethyl-6,7-dihydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C17H19NO3/c1-10-7-14(19)11(2)17-13-9-16(21-4)15(20-3)8-12(13)5-6-18(10)17/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
SMOCCJJXDGSENW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C2N1CCC3=CC(=C(C=C32)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


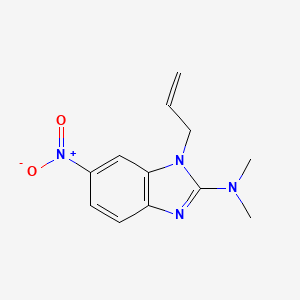

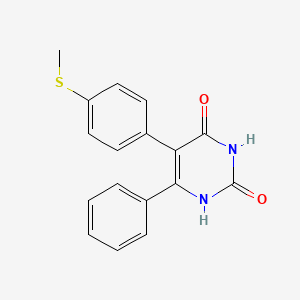
![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
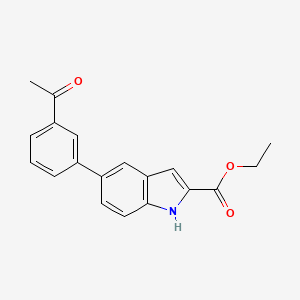
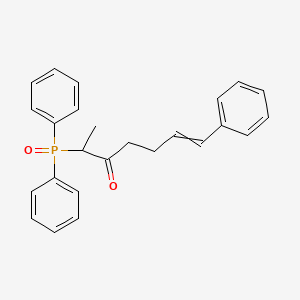

![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)

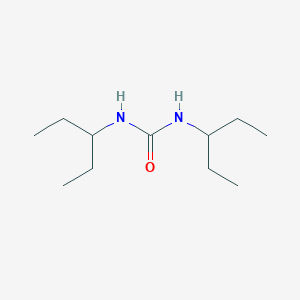
![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)
